molecular formula C18H17N3O3 B5104455 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5104455
M. Wt: 323.3 g/mol
InChI Key: VFWSXUNTJLZXOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Multicomponent reactions are a powerful tool in organic chemistry for constructing complex molecules like 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. These reactions offer enhanced efficiency, reduced waste, and high atom economy. Arylglyoxal monohydrates, known for their reactivity due to possessing two different carbonyl groups, along with 2-pyrone and pyrimidine-2,4,6-trione, serve as versatile building blocks in the synthesis of such compounds. A tandem Knoevenagel–Michael protocol can be elaborated for the synthesis, involving the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The structure of the synthesized compound can be confirmed using spectroscopic techniques such as 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a conjugated system, where the pyrrole and pyrimidine rings are linked via a methylene bridge. This conjugation extends the π-electron system across the molecule, potentially leading to interesting optical and electronic properties. The structural analysis often involves computational methods like DFT (Density Functional Theory) to predict geometric parameters, electronic spectra, and reactivity sites within the molecule. These calculations can help in understanding the molecular orbital distributions, which are crucial for predicting the chemical behavior of the compound (Barakat et al., 2015).

properties

IUPAC Name

5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-5-4-6-14(7-10)21-11(2)8-13(12(21)3)9-15-16(22)19-18(24)20-17(15)23/h4-9H,1-3H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSXUNTJLZXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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